2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one
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Overview
Description
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[320]heptan-7-one is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure, which includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one typically involves the following steps:
Substitution of Pyrrole: The initial step involves the substitution of pyrrole at the 2- and 5-carbon atoms.
Catalytic Hydrogenation: This step produces pyrrolidine-2-acetic acid derivatives through catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a rhodium catalyst.
Nucleophiles: Cyanide ion, halide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler bicyclic amines.
Scientific Research Applications
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-oxa-1-azabicyclo[3.2.0]heptan-7-one: Known for its antitumor activity.
Penams: A class of antibiotics containing the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure.
Uniqueness
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one is unique due to the presence of the 4-methylbenzenesulfonyl group, which enhances its chemical reactivity and potential applications. Its bicyclic structure also contributes to its stability and biological activity.
Properties
Molecular Formula |
C13H15NO3S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-6-10-8-12(15)13(10)14/h2-5,10,13H,6-8H2,1H3 |
InChI Key |
BAILUZAKTYZPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C(=O)C3 |
Origin of Product |
United States |
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